

31P NMR Chemical Shift of Diethyl Methylphosphonate: A Technical Guide

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Compound of Interest

Compound Name: *Diethyl methylphosphonate*

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This technical guide provides an in-depth analysis of the ^{31}P Nuclear Magnetic Resonance (NMR) chemical shift of **diethyl methylphosphonate**. A thorough understanding of the electronic environment of the phosphorus atom is crucial for the characterization, purity assessment, and structural elucidation of organophosphorus compounds like **diethyl methylphosphonate**, which are significant in various chemical and pharmaceutical applications. This document outlines the reported chemical shift, details a comprehensive experimental protocol for its determination, and discusses the key factors influencing this important spectroscopic parameter.

Data Presentation: ^{31}P NMR Chemical Shift

The ^{31}P NMR chemical shift of **diethyl methylphosphonate** is influenced by the solvent, concentration, and the reference standard used. The table below summarizes the reported chemical shift value, providing a clear reference for researchers. All chemical shifts are referenced to an external standard of 85% H_3PO_4 at 0 ppm.

Compound Name	Alkyl Group (R)	^{31}P Chemical Shift (δ , ppm)	Solvent	Source
Diethyl methylphosphonate	Methyl	~32.9	CDCl_3	Spectral Database for Organic Compounds (SDBS)[1]

Factors Influencing the ^{31}P NMR Chemical Shift

The chemical shift of the phosphorus-31 nucleus in **diethyl methylphosphonate** is primarily governed by the electronic environment around the phosphorus atom. Key factors include:

- Inductive Effects of the Alkyl Group: The electronegativity of the alkyl group directly attached to the phosphorus atom influences the electron density at the phosphorus nucleus. More electron-donating groups increase the shielding and shift the resonance to a lower frequency (upfield), resulting in a smaller ppm value. Conversely, electron-withdrawing groups decrease the shielding and cause a downfield shift to a higher ppm value.[1]
- Steric Effects: The size and branching of the alkyl group can alter the bond angles around the phosphorus atom (the C-P-O and O-P-O angles). These changes in bond angles can affect the hybridization of the phosphorus orbitals and, consequently, the ^{31}P chemical shift. [1]
- Solvent Effects: The solvent can influence the chemical shift through various interactions, such as hydrogen bonding and polarization of the P=O bond. Therefore, consistent use of the same solvent is crucial for comparing spectra.
- Temperature: Temperature can affect the conformational equilibrium and solvation, which in turn can lead to slight changes in the chemical shift. Maintaining a constant temperature during NMR experiments is important for data consistency.[1]

Experimental Protocol: Acquiring ^{31}P NMR Spectra

This section provides a standardized protocol for the acquisition of high-quality ^{31}P NMR spectra for **diethyl methylphosphonate**.

Sample Preparation

- Sample Purity: Ensure the analyte is of sufficient purity to avoid interference from other phosphorus-containing impurities.[1]
- Concentration: Prepare a solution of **diethyl methylphosphonate** in a deuterated solvent (e.g., CDCl_3) at a concentration of approximately 10-50 mg/mL.[1]
- Solvent Selection: Chloroform-d (CDCl_3) is a commonly used and suitable solvent for this class of compounds.[1]
- Reference Standard: An external reference of 85% H_3PO_4 in a sealed capillary is typically used and is assigned a chemical shift of 0 ppm.[2][3][4]

NMR Spectrometer and Parameters

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.[1]
- Probe: A broadband or multinuclear probe tuned to the ^{31}P frequency should be used.[1]
- Temperature: Maintain a constant temperature, typically 298 K (25 °C), for all measurements to ensure consistency.[1]

Acquisition Parameters

- Pulse Width (p1): Calibrate a 90° pulse for the ^{31}P nucleus.[1]
- Acquisition Time (aq): Typically set between 1-2 seconds.[1]
- Relaxation Delay (d1): A delay of 1-5 seconds is often sufficient for routine qualitative spectra. For quantitative analysis, a delay of 5 times the longest T_1 of the phosphorus nucleus is recommended to ensure full relaxation.[1]
- Number of Scans (ns): Depending on the sample concentration, 16 to 128 scans are typically adequate to achieve a good signal-to-noise ratio.[1]

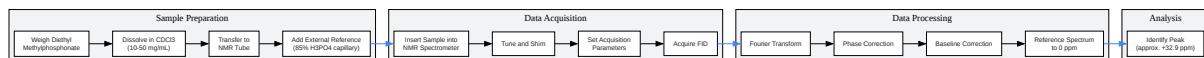
- Spectral Width (sw): A spectral width of approximately 100 ppm, centered around the expected chemical shift range (e.g., 0 to 50 ppm), is usually sufficient.[1]
- Decoupling: Proton decoupling is commonly employed to simplify the spectrum by removing ^1H - ^{31}P coupling, resulting in a single sharp peak for each unique phosphorus environment.[4]

Data Processing

- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phasing: Manually or automatically phase the spectrum to obtain a pure absorption lineshape.
- Baseline Correction: Apply a baseline correction to ensure a flat baseline.
- Referencing: Reference the spectrum to the external 85% H_3PO_4 standard at 0 ppm.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the ^{31}P NMR chemical shift of **diethyl methylphosphonate**.



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Caption: Workflow for ^{31}P NMR chemical shift determination.

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